
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoxaline moiety and the trimethoxyphenyl group in its structure suggests that this compound may exhibit significant pharmacological properties.
Méthodes De Préparation
The synthesis of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the quinoxaline core.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached to the piperidine ring via an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that compounds related to quinoxaline derivatives exhibit anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A study published in Molecular Cancer Therapeutics demonstrated that quinoxaline derivatives could inhibit the growth of leukemia cells through modulation of specific signaling pathways. The mechanism involved the inhibition of Janus Kinase (JAK) pathways, which are crucial in hematopoiesis and immune regulation .
Neuroprotective Effects
Quinoxaline derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Case Study : In a preclinical study, a related quinoxaline derivative was found to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and improving synaptic plasticity .
Antimicrobial Properties
The antimicrobial activity of quinoxaline derivatives has been documented, with some studies indicating effectiveness against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Case Study : A study highlighted the efficacy of a similar quinoxaline compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the quinoxaline moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparaison Avec Des Composés Similaires
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide can be compared with other quinoxaline derivatives and trimethoxyphenyl-containing compounds:
Quinoxaline Derivatives: Compounds such as pyrroloquinoxalines and benzopyrazines share similar structural features and exhibit comparable biological activities.
Trimethoxyphenyl-Containing Compounds: Compounds like colchicine and combretastatin A-4 also contain the trimethoxyphenyl group and are known for their potent anti-cancer properties.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of biological activities and potential therapeutic applications.
Activité Biologique
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide (CAS Number: 933237-99-1) is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N4O4 with a molecular weight of 422.5 g/mol. The compound comprises a quinoxaline moiety, a piperidine ring, and a trimethoxyphenyl group, which contribute to its pharmacological properties.
Property | Value |
---|---|
CAS Number | 933237-99-1 |
Molecular Formula | C23H26N4O4 |
Molecular Weight | 422.5 g/mol |
Structure | Chemical Structure |
Inhibition of Janus Kinases (JAKs)
Recent studies have highlighted the compound's potential as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and immune responses. The compound demonstrated significant inhibition of JAK activity in vitro, indicating its potential in treating autoimmune diseases and certain cancers .
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer properties. The compound exhibits cytotoxic effects against various cancer cell lines by targeting multiple pathways:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : The compound has shown to inhibit EGFR signaling, which is often overactive in cancer cells.
- Interference with Kinesin Spindle Protein (KSP) : By disrupting KSP function, the compound may induce apoptosis in cancer cells.
- Targeting Tubulin Polymerization : The ability to interfere with microtubule dynamics contributes to its antiproliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Modifications in the quinoxaline and piperidine rings can enhance or diminish its inhibitory potency. For instance:
- Trimethoxy Substituents : The presence of methoxy groups at specific positions on the phenyl ring enhances solubility and bioavailability.
- Piperidine Modifications : Alterations to the piperidine ring can affect binding affinity to target proteins, impacting overall efficacy.
Study on ASK1 Inhibition
A recent study evaluated various quinoxaline derivatives for their ability to inhibit Apoptosis Signal-Regulating Kinase 1 (ASK1). The findings indicated that compounds structurally similar to this compound exhibited IC50 values ranging from 0.15 µM to over 10 µM depending on structural modifications. This suggests that fine-tuning the substituents can lead to enhanced inhibitory effects .
Antibacterial Activity
In addition to anticancer properties, the compound has been assessed for antibacterial activity against various pathogens. Results showed moderate inhibition rates against Gram-positive bacteria, supporting its potential as a dual-action therapeutic agent .
Propriétés
IUPAC Name |
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-11-16(12-20(30-2)22(19)31-3)25-23(28)15-7-6-10-27(14-15)21-13-24-17-8-4-5-9-18(17)26-21/h4-5,8-9,11-13,15H,6-7,10,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXMHOOYFFPHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.